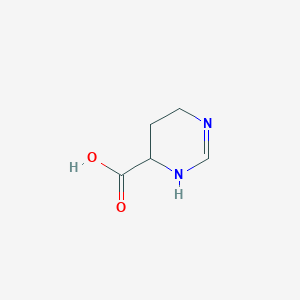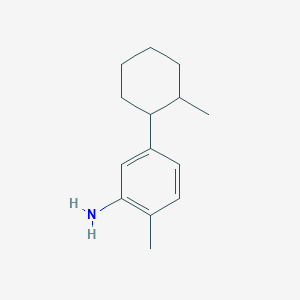
2-Methyl-5-(2-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-methylcyclohexyl)aniline: is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 2-methyl group and a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-methylcyclohexyl bromide with 2-methylaniline in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically occurs under mild conditions, with temperatures around 60°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-Methyl-5-(2-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a model compound in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methylaniline: A simpler derivative of aniline with only a methyl group substitution.
2-Methylcyclohexylamine: Contains a cyclohexyl group but lacks the aromatic ring.
N-Methylaniline: Another aniline derivative with a methyl group on the nitrogen atom.
Uniqueness: 2-Methyl-5-(2-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 2-methylcyclohexyl group on the aniline ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-5-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-5-3-4-6-13(10)12-8-7-11(2)14(15)9-12/h7-10,13H,3-6,15H2,1-2H3 |
InChI Key |
AORGFKHCGBMDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


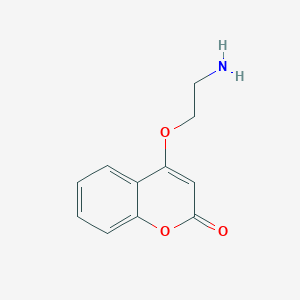
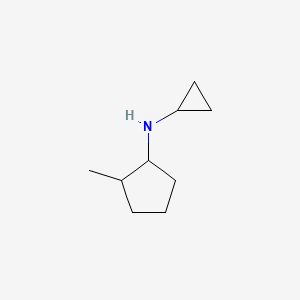
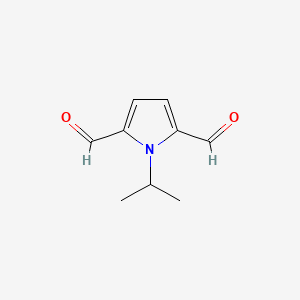


![2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid](/img/structure/B15261852.png)
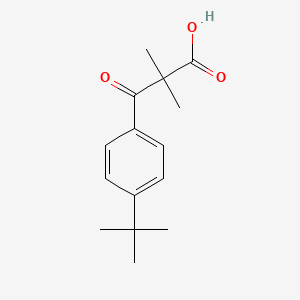
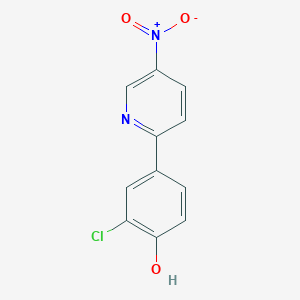
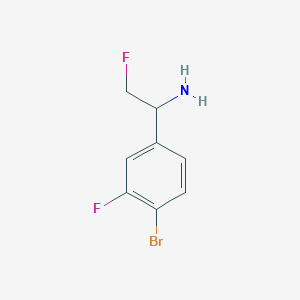
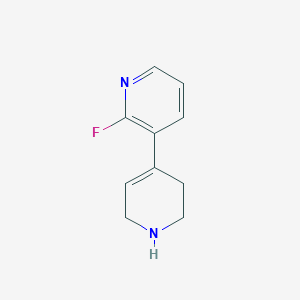
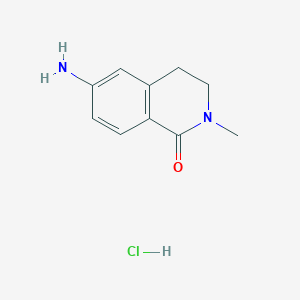
![N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15261903.png)

